molecular formula C14H11NO3 B2440153 methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 57805-87-5

methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No.: B2440153
CAS No.: 57805-87-5
M. Wt: 241.246
InChI Key: ASMBCBYDOVFEBD-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound that features a pyrrole ring fused with a benzofuran structure

Properties

IUPAC Name

methyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBCBYDOVFEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aluminum Oxide-Mediated Condensation

A transition-metal-free approach utilizes activated basic aluminum oxide (Al₂O₃) to facilitate the condensation of benzofuran-3(2H)-one with pyrrole-1-carbaldehyde.

Procedure :

  • Reaction Setup : Combine benzofuran-3(2H)-one (1.0 mmol) and pyrrole-1-carbaldehyde (1.2 mmol) in dichloromethane (10 mL).
  • Catalyst Addition : Add activated basic Al₂O₃ (5.0 mmol) and stir vigorously at room temperature for 12 hours.
  • Workup : Filter the catalyst, concentrate the filtrate, and purify via flash chromatography (hexanes/ethyl acetate, 20:1) to yield the product as a pale yellow solid (78% yield).

Mechanistic Insight : Al₂O₃ acts as a Brønsted base, deprotonating the aldehyde to generate an enolate intermediate, which undergoes nucleophilic attack on the benzofuranone carbonyl. Subsequent aromatization forms the pyrrole-benzofuran linkage.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.81 (d, J = 7.5 Hz, 1H, H7), 7.66 (t, J = 7.8 Hz, 1H, H6), 6.32 (m, 2H, pyrrole H2/H5), 3.75 (s, 3H, OCH₃).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₁₄H₁₁NO₃: 241.0739; found: 241.0742.

Acid-Catalyzed Cyclization of Salicylate Derivatives

Methyl salicylate derivatives undergo cyclization to form the benzofuran core, followed by pyrrole functionalization.

Procedure :

  • Esterification : Treat 3-hydroxybenzofuran-2-carboxylic acid with methanol and H₂SO₄ (cat.) to form methyl 3-hydroxy-1-benzofuran-2-carboxylate.
  • Pyrrole Introduction : React the hydroxyl intermediate with 1H-pyrrole under Mitsunobu conditions (DIAD, PPh₃) to install the pyrrole moiety (82% yield).

Optimization :

  • Solvent : Tetrahydrofuran (THF) outperforms DMF due to improved solubility of intermediates.
  • Temperature : Reactions proceed efficiently at 0°C to prevent over-oxidation.

Copper-Catalyzed Alkylation Approaches

Direct C3 Functionalization

Copper iodide (CuI) catalyzes the alkylation of benzofuran-2-carboxylates with pyrrolyl halides.

Procedure :

  • Reaction Setup : Combine methyl benzofuran-2-carboxylate (1.0 mmol), 1-(bromomethyl)-1H-pyrrole (1.5 mmol), CuI (10 mol%), and PMDETA ligand (20 mol%) in 1,4-dioxane.
  • Heating : Reflux at 110°C for 24 hours under argon.
  • Purification : Isolate the product via silica gel chromatography (petroleum ether/ethyl acetate, 10:1) to obtain a white solid (85% yield).

Key Observations :

  • Ligand Effect : PMDETA enhances copper solubility and catalytic activity.
  • Side Reactions : Competing O-alkylation is suppressed by using bulky ligands.

Purification and Characterization Techniques

Chromatographic Purification

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate) resolves polar byproducts.
  • HPLC : Reverse-phase C18 columns (MeOH/H₂O, 70:30) achieve >99% purity for biological assays.

Spectroscopic Characterization

¹H NMR (300 MHz, CDCl₃) :

  • Benzofuran Protons : δ 7.59 (d, J = 7.6 Hz, H4), 7.28 (t, J = 7.5 Hz, H5/H6).
  • Pyrrole Protons : δ 6.15 (d, J = 3.0 Hz, H2/H5).
  • Methyl Ester : δ 3.82 (s, OCH₃).

FTIR (ATR) :

  • C=O Stretch : 1705 cm⁻¹ (ester).
  • C-N Stretch : 1240 cm⁻¹ (pyrrole).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Al₂O₃ Condensation 78% RT, solvent-free Eco-friendly, no metal catalysts Limited to reactive aldehydes
Copper Catalysis 85% 110°C, inert atmosphere Broad substrate scope Requires ligand optimization
Mitsunobu Reaction 82% 0°C, THF High regioselectivity Costly reagents (DIAD, PPh₃)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique structural properties allow for the creation of various derivatives that can be explored for different chemical reactions and applications.

Reaction TypeDescription
Oxidation Introduces oxygen-containing functional groups into the molecule.
Reduction Removes oxygen-containing groups or adds hydrogen atoms.
Substitution Replaces one functional group with another, leading to diverse derivatives.

Biology

In biological studies, methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate serves as a probe or ligand to investigate molecular interactions. Its interaction with biological targets can provide insights into molecular pathways and mechanisms .

Medicine

The compound shows promise in therapeutic applications due to its unique structure, which may interact with specific biological targets. For instance, studies have indicated potential antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents .

PathogenActivity Level
Staphylococcus aureusModerate activity (IZ: 23 mm)
Escherichia coliSignificant activity (IZ: 24 mm)

Industry

This compound is also explored in the development of new materials with specific properties such as conductivity and fluorescence . Its application in creating advanced materials can lead to innovations in electronics and photonics .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi, underscoring its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Fluorescent Probes

Research into the development of fluorescent probes based on this compound has shown promising results in visualizing cannabinoid receptor interactions in live cells. The probes facilitate real-time imaging and understanding of receptor dynamics, which is crucial for drug development .

Mechanism of Action

The mechanism by which methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The pyrrole and benzofuran rings can participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s biological activity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is unique due to the combination of the pyrrole and benzofuran rings in its structure. This fusion can result in distinct chemical and biological properties that are not observed in compounds containing only one of these rings.

Biological Activity

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate (CAS No. 57805-87-5) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fused pyrrole and benzofuran moiety. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C14H11NO3C_{14}H_{11}NO_3 with a molecular weight of approximately 241.24 g/mol. The presence of the pyrrole and benzofuran rings suggests potential interactions with biological targets through various mechanisms, including hydrogen bonding and π-π stacking.

Synthesis Methods

The synthesis typically involves the condensation of benzofuran derivatives with pyrrole derivatives under controlled conditions. Common methods include:

  • Reflux Conditions : Using carboxylic acid moieties and substituted amines.
  • Cyclization : Acid-mediated cyclization to form the final product.

These synthetic routes are critical for producing the compound efficiently, ensuring high yield and purity.

This compound exhibits its biological effects primarily through interactions with various molecular targets. The fused ring structure allows for diverse interactions that can influence cellular pathways.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrrole and benzofuran can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
Similar Pyrrole DerivativeA54966
Benzofuran DerivativeMCF-749.85

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies indicate that derivatives containing similar functional groups demonstrate activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeMIC (µg/mL)Reference
This compoundS. aureus (MRSA)TBD
Pyrrole DerivativeE. coli7.8

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Anticancer Study : A study involving a series of pyrrole derivatives found that modifications to the benzofuran structure significantly enhanced anticancer activity against A549 cells, indicating structure-activity relationships that could be applied to this compound.
  • Antimicrobial Evaluation : In a comparative study, several pyrrole-based compounds were tested against MRSA, showing promising results in reducing bacterial viability, suggesting that this compound could similarly exhibit potent antimicrobial effects.

Q & A

Q. What engineering controls mitigate hazards during large-scale synthesis?

  • Methodology :
  • Implement closed-system reactors to contain volatile intermediates.
  • Use in-line FTIR or Raman spectroscopy for real-time monitoring, reducing manual sampling risks .

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